

Upadacitinib: A Comparative Guide to Experimental Data Reproducibility

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Compound of Interest		
Compound Name:	Jak1-IN-13	
Cat. No.:	B12383943	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data for Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor. As the initially requested compound, "Jak1-IN-13," could not be identified in publicly available scientific literature, this guide focuses on Upadacitinib as a well-characterized and clinically relevant alternative. The objective is to present a clear overview of its performance, supported by experimental data, to aid in the assessment of data reproducibility.

Executive Summary

Upadacitinib is a potent and selective inhibitor of JAK1, a key enzyme in the signaling pathways of numerous cytokines involved in inflammation and immune responses. Its selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a critical aspect of its therapeutic profile, aiming to maximize efficacy while minimizing off-target effects. This guide summarizes the key in vitro and cellular data for Upadacitinib and provides detailed experimental protocols to facilitate the reproduction of these findings.

Data Presentation

Table 1: Biochemical Potency of Upadacitinib against JAK Family Kinases



This table summarizes the half-maximal inhibitory concentration (IC50) values of Upadacitinib against the four JAK isoforms in biochemical assays. These assays utilize purified, recombinant enzymes to determine the direct inhibitory activity of the compound.

Kinase	IC50 (nM)	Reference
JAK1	43 - 45	[1][2]
JAK2	109 - 120	[1][2]
JAK3	2100 - 2300	[1][2]
TYK2	4700	[1][2]

Table 2: Cellular Potency and Selectivity of Upadacitinib

This table presents the IC50 values of Upadacitinib in cellular assays, which measure the compound's activity within a biological context. These assays typically involve measuring the inhibition of cytokine-induced STAT phosphorylation.



Assay Type	Cell Line/Syst em	Cytokine Stimulus	Measured Endpoint	IC50 (nM)	Selectivit y (fold vs JAK1)	Referenc e
JAK1- dependent	Engineere d Cell Line	-	-	14	-	[2]
Human CD3+ T- cells	IL-6	pSTAT3	207	-	[2]	
Human CD14+ Monocytes	IL-6	pSTAT3	78	-	[2]	
JAK2- dependent	Engineere d Cell Line	-	-	593	>40	[2]
Human UT- 7 cells	Erythropoie tin	pSTAT5	~60-fold less potent than JAK1- dependent pathways	-	[2]	
JAK1/JAK3 -dependent	Activated Human T- cells	IL-2	pSTAT5	Potent inhibition	-	[2]
JAK3- dependent	Engineere d Cell Line	-	-	1820	~130	[2]
TYK2- dependent	Engineere d Cell Line	-	-	2715	~190	[3]

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.

Biochemical Kinase Inhibition Assay



This protocol outlines the general procedure for determining the IC50 values of Upadacitinib against recombinant JAK enzymes.

Objective: To measure the direct inhibitory effect of Upadacitinib on the enzymatic activity of JAK1, JAK2, JAK3, and TYK2.

Materials:

- Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
- Substrate peptide (e.g., IRS-1tide).[4]
- Adenosine triphosphate (ATP).[5]
- Upadacitinib.
- Kinase assay buffer.[4]
- Detection reagent (e.g., Kinase-Glo® MAX).[4]
- 384-well plates.

Procedure:

- Prepare serial dilutions of Upadacitinib in a suitable solvent (e.g., DMSO).
- In a 384-well plate, add the kinase assay buffer, the respective recombinant JAK enzyme, and the substrate peptide.
- Add the diluted Upadacitinib or vehicle control (DMSO) to the wells.
- Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Michaelis constant (Km) for each enzyme to ensure accurate IC50 determination.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).[4]



- Stop the reaction and measure the remaining ATP levels using a detection reagent like Kinase-Glo® MAX, which produces a luminescent signal inversely proportional to the kinase activity.
- Plot the percentage of inhibition against the logarithm of the Upadacitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular STAT Phosphorylation Assay

This protocol describes a common method for assessing the inhibitory activity of Upadacitinib on cytokine-induced JAK-STAT signaling in a cellular context.

Objective: To measure the ability of Upadacitinib to inhibit the phosphorylation of STAT proteins downstream of JAK activation in response to cytokine stimulation.

Materials:

- Relevant human cell lines (e.g., engineered Ba/F3 cells expressing specific JAKs, primary human T-cells, or monocytic cell lines).[2]
- Cytokines for stimulation (e.g., IL-6 for JAK1, erythropoietin for JAK2, IL-2 for JAK1/JAK3).[2]
- Upadacitinib.
- · Cell culture medium.
- Phosphate-buffered saline (PBS).
- Fixation and permeabilization buffers.
- Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
- Flow cytometer.
- Alternatively, cell lysis buffers and reagents for Western blotting or plate-based immunoassays (e.g., SureFire pSTAT Assay kit).[6]

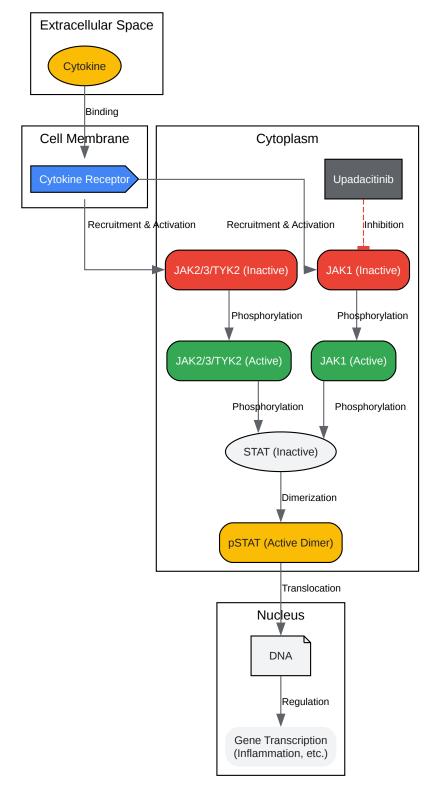


Procedure (Flow Cytometry-based):

- Culture the selected cells to the appropriate density.
- Pre-incubate the cells with serial dilutions of Upadacitinib or vehicle control for a specified time (e.g., 1-2 hours).
- Stimulate the cells with the appropriate cytokine at a predetermined concentration and for a specific duration to induce STAT phosphorylation.
- Fix the cells to preserve the phosphorylation state of the proteins.
- Permeabilize the cells to allow intracellular antibody staining.
- Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT of interest.
- Analyze the samples using a flow cytometer to quantify the mean fluorescence intensity
 (MFI) of the pSTAT signal in the cell population for each treatment condition.
- Calculate the percentage of inhibition of STAT phosphorylation for each Upadacitinib concentration relative to the cytokine-stimulated control.
- Plot the percentage of inhibition against the logarithm of the Upadacitinib concentration and fit the data to determine the IC50 value.

Mandatory Visualization





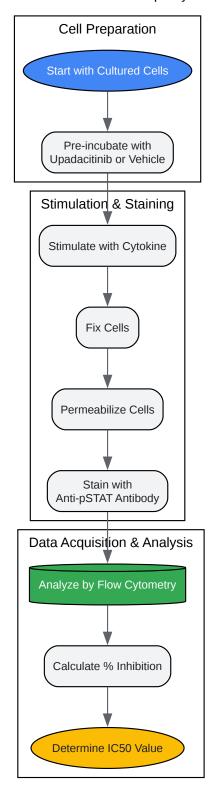
JAK-STAT Signaling Pathway and Inhibition by Upadacitinib

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Caption: Mechanism of JAK-STAT signaling and its inhibition by Upadacitinib.



Workflow for Cellular STAT Phosphorylation Assay



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Caption: Cellular pSTAT assay workflow.



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